L18I
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Overview
Description
L18I is a novel PROTAC Degrader of BTK mutants for potential treatment of ibrutinib-resistant Non-Hodgkin lymphomas.
Scientific Research Applications
Isotope Analysis : Van Trigt et al. (2002) discuss a technique based on infrared laser spectrometry for measuring isotopes in ice cores, which could potentially be relevant to understanding applications similar to "L18I" in isotope analysis (Van Trigt et al., 2002).
Material Science : Mattey and Macpherson (1993) describe a laser-assisted fluorination technique for oxygen isotope microanalysis of minerals, which may provide insights into techniques and applications relevant to "this compound" (Mattey & Macpherson, 1993).
Biological Research : Egebjerg et al. (1989) investigated the binding sites of ribosomal protein L18 on Escherichia coli 5 S RNA, which could be indirectly relevant to the broader context of "this compound" in biological research (Egebjerg et al., 1989).
Cancer Research : Shukla et al. (2013) studied the role of LINE-1 (L1) retrotransposons in cancer, which might provide context for understanding genetic elements related to "this compound" in cancer research (Shukla et al., 2013).
Medical Imaging : Zou et al. (2010) explored the use of a radiolabeled monoclonal antibody for PET imaging of colon adenocarcinoma, which may offer insights into the application of "this compound" in medical imaging (Zou et al., 2010).
properties
Molecular Formula |
C47H51N11O8 |
---|---|
Molecular Weight |
897.994 |
IUPAC Name |
3-(4-(3-(2-(2-(2-(4-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-1H-1,2,3-triazol-1-yl)ethoxy)ethoxy)ethoxy)propyl)-1-oxoisoindolin-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C47H51N11O8/c48-43-41-42(32-13-15-35(16-14-32)66-34-10-2-1-3-11-34)53-58(44(41)50-30-49-43)33-9-5-19-55(27-33)47(62)38-29-56(54-52-38)20-22-64-24-26-65-25-23-63-21-6-8-31-7-4-12-36-37(31)28-57(46(36)61)39-17-18-40(59)51-45(39)60/h1-4,7,10-16,29-30,33,39H,5-6,8-9,17-28H2,(H2,48,49,50)(H,51,59,60)/t33-,39?/m1/s1 |
InChI Key |
PQIHIELQKZACPK-LXJLEQQOSA-N |
SMILES |
O=C(C(N(CC1=C2C=CC=C1CCCOCCOCCOCCN3N=NC(C(N4C[C@H](N5N=C(C6=CC=C(OC7=CC=CC=C7)C=C6)C8=C(N)N=CN=C85)CCC4)=O)=C3)C2=O)CC9)NC9=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
L18I; L1-8I; L1 8I |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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